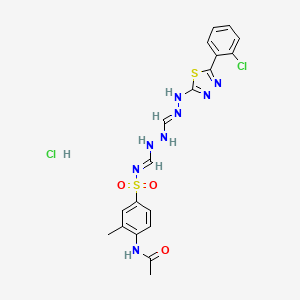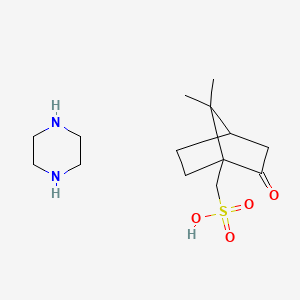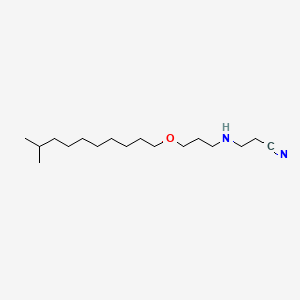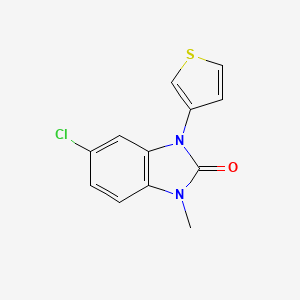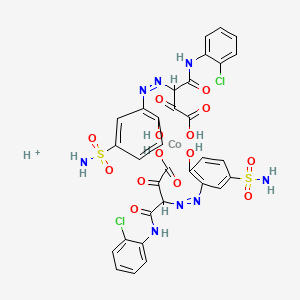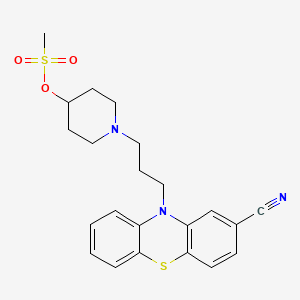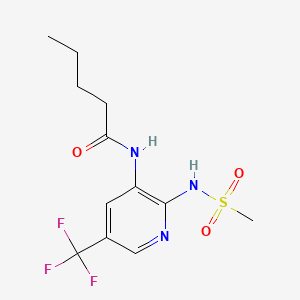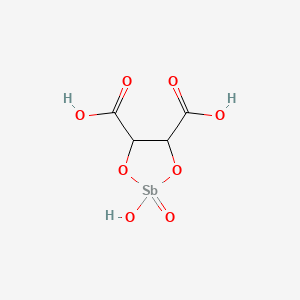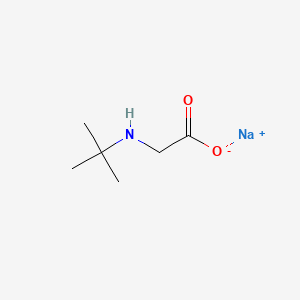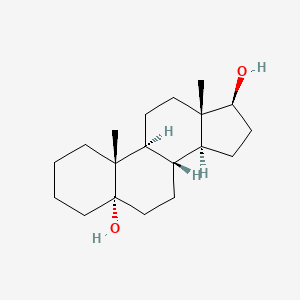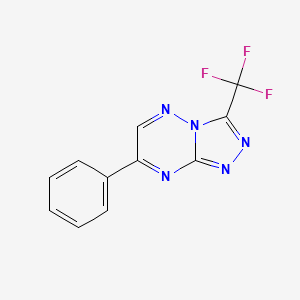
Diallyl dioxide, threo-(R,R)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diallyl dioxide, threo-(R,R)- is a stereoisomer of diallyl dioxide, characterized by its specific arrangement of atoms in space. This compound has the molecular formula C6H10O2 and a molecular weight of 114.1424 g/mol . It is known for its unique stereochemistry, which plays a crucial role in its chemical behavior and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diallyl dioxide, threo-(R,R)- typically involves the reaction of allyl alcohol with an oxidizing agent under controlled conditions. One common method is the epoxidation of allyl alcohol using peracids or other suitable oxidizing agents. The reaction conditions, such as temperature, solvent, and reaction time, are carefully optimized to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production of diallyl dioxide, threo-(R,R)- often involves large-scale epoxidation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diallyl dioxide, threo-(R,R)- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex oxygenated products.
Reduction: Reduction reactions can convert the epoxide groups to alcohols or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield diols or carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
Diallyl dioxide, threo-(R,R)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound’s unique stereochemistry makes it valuable in studying enzyme-substrate interactions and other biochemical processes.
Medicine: Research into its potential therapeutic applications, such as drug delivery systems and bioactive compounds, is ongoing.
Industry: It is used in the production of specialty chemicals, coatings, and adhesives.
Wirkmechanismus
The mechanism of action of diallyl dioxide, threo-(R,R)- involves its interaction with various molecular targets. The epoxide groups in the compound can react with nucleophiles, leading to the formation of covalent bonds with proteins, nucleic acids, and other biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diallyl dioxide, erythro-(R,R)-: Another stereoisomer with different spatial arrangement of atoms.
1,25,6-Dianhydro-3,4-dideoxyhexitol: A related compound with similar functional groups but different stereochemistry.
Uniqueness
Diallyl dioxide, threo-(R,R)- is unique due to its specific stereochemistry, which influences its reactivity and interactions with other molecules. This makes it particularly valuable in applications where stereochemical precision is crucial, such as in the synthesis of chiral drugs and the study of enzyme mechanisms .
Eigenschaften
CAS-Nummer |
131722-62-8 |
|---|---|
Molekularformel |
C6H10O2 |
Molekulargewicht |
114.14 g/mol |
IUPAC-Name |
(2R)-2-[2-[(2R)-oxiran-2-yl]ethyl]oxirane |
InChI |
InChI=1S/C6H10O2/c1(5-3-7-5)2-6-4-8-6/h5-6H,1-4H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
HTJFSXYVAKSPNF-PHDIDXHHSA-N |
Isomerische SMILES |
C1[C@H](O1)CC[C@@H]2CO2 |
Kanonische SMILES |
C1C(O1)CCC2CO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


